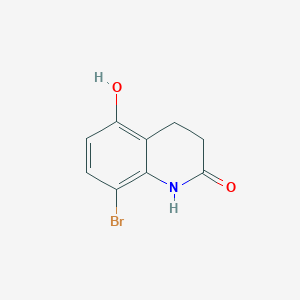

8-Bromo-5-hydroxy-3,4-dihydrocarbostyril

Description

Historical Perspectives in Carbostyril Research

The history of quinoline (B57606) chemistry, the parent structure of carbostyrils, dates back to the 19th century with the isolation of quinoline from coal tar. The first synthesis of quinolinones (also called quinolones) occurred near the end of the 19th century. mdpi.com A pivotal moment in the field was the discovery of nalidixic acid in 1962, the first quinolone antibacterial agent, which catalyzed extensive research into the medicinal applications of this class of compounds. researchgate.net Over the decades, numerous synthetic methodologies have been developed to create the quinoline and quinolone nucleus, such as the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. nih.gov This long history has established a deep understanding of the synthesis and reactivity of these heterocycles, paving the way for the development of complex derivatives. mdpi.comnih.gov

General Overview of Dihydrocarbostyril Derivatives in Chemical Sciences

Dihydrocarbostyril derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide array of applications, particularly in medicinal chemistry. nih.gov The 3,4-dihydro-2(1H)-quinolinone moiety is a key structural component found in several pharmacologically active compounds. nih.gov These molecules exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant effects. nih.govmdpi.com

The versatility of the dihydrocarbostyril scaffold is highlighted by its presence in several FDA-approved drugs, demonstrating its clinical and commercial importance. nih.gov The ability of this scaffold to interact with various biological targets, from central nervous system receptors to peripheral enzymes, underscores its value in drug design and development. nih.gov

| Prominent Dihydrocarbostyril Derivatives | Primary Therapeutic Application |

| Aripiprazole | Antipsychotic for treating schizophrenia and bipolar disorder. nih.gov |

| Cilostazol | Phosphodiesterase inhibitor used to alleviate symptoms of intermittent claudication. nih.gov |

| Carteolol | Beta-blocker used in the treatment of glaucoma. nih.gov |

Position of 8-Bromo-5-hydroxy-3,4-dihydrocarbostyril within Quinolone Heterocyclic Systems Research

Within the vast landscape of quinolone research, this compound stands as a valuable synthetic intermediate and a molecular scaffold for the development of novel compounds. The specific substitution pattern of this molecule—a bromine atom at the 8-position and a hydroxyl group at the 5-position—is strategically significant for medicinal chemistry exploration.

The bromine atom can serve as a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). The hydroxyl group can participate in hydrogen bonding interactions with target proteins and can also be a site for further derivatization.

The synthesis of this compound has been described, involving the hydrolysis of its acetylated precursor, 8-bromo-5-acetyloxy-3,4-dihydrocarbostyril, using hydrochloric acid. prepchem.com This process yields the final product as colorless, needle-like crystals. prepchem.com

Table of Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₉H₈BrNO₂ |

| Melting Point | 212-213 °C prepchem.com |

This compound is a clear example of how fundamental heterocyclic scaffolds are functionalized to create building blocks for drug discovery programs. Its structure is a platform from which libraries of new chemical entities can be generated and screened for a wide range of biological activities, from anticancer to antimicrobial properties, continuing the long and fruitful tradition of quinolone research. mdpi.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO2 |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

8-bromo-5-hydroxy-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H8BrNO2/c10-6-2-3-7(12)5-1-4-8(13)11-9(5)6/h2-3,12H,1,4H2,(H,11,13) |

InChI Key |

CUIKMKFHNHPLPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C(C=CC(=C21)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Bromo 5 Hydroxy 3,4 Dihydrocarbostyril

Established Synthetic Routes for 8-Bromo-5-hydroxy-3,4-dihydrocarbostyril

The synthesis of this compound is a multi-step process that relies on the careful construction and modification of the dihydrocarbostyril (or dihydroquinolinone) core. The established routes typically involve the initial synthesis of a protected precursor, followed by strategic halogenation and final deprotection to yield the target compound.

The synthesis begins with a precursor where the hydroxyl group at the 5-position is protected to prevent unwanted side reactions during subsequent steps. A common precursor is 5-acetyloxy-3,4-dihydrocarbostyril, where the hydroxyl group is masked as an acetyl ester. prepchem.com This protecting group is stable under the conditions required for halogenation but can be removed readily in the final step. prepchem.comhighfine.com

The key transformation is the introduction of a bromine atom at the 8-position of the dihydrocarbostyril ring. This is achieved through an electrophilic aromatic substitution reaction. mt.com Given the electron-rich nature of the aromatic ring, direct bromination is feasible. The strategy involves dissolving the precursor, 5-acetyloxy-3,4-dihydrocarbostyril, in a suitable solvent like acetic acid. prepchem.com A solution of bromine, also in acetic acid, is then added dropwise. prepchem.com The reaction proceeds via the attack of the aromatic ring on the electrophilic bromine, leading to the selective formation of the 8-bromo derivative. prepchem.commt.com The directing effects of the substituents on the ring guide the incoming electrophile to the desired position.

Table 1: Halogenation of Dihydrocarbostyril Precursor

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 5-acetyloxy-3,4-dihydrocarbostyril | Bromine | Acetic Acid | Water-cooled, stirring for 2.5 hours | 8-bromo-5-acetyloxy-3,4-dihydrocarbostyril | ~75% (based on molar equivalents) | prepchem.com |

The formation of the bicyclic dihydrocarbostyril core is a critical step in the synthesis of this class of compounds. While the specific synthesis of the 5-acetyloxy-3,4-dihydrocarbostyril precursor is not detailed in the provided sources, analogous syntheses suggest that intramolecular cyclization reactions are the primary method. nih.govgoogle.com These reactions often fall under the category of Friedel-Crafts-type reactions.

For instance, a common approach involves the acid-induced cyclization of a linear precursor, such as a substituted 3-anilinopropanoic acid or a related derivative. nih.gov In a similar synthesis of a fluoro-analog, a key feature is a telescoped one-pot synthesis that proceeds via a chemoselective amidation followed by an acid-induced cyclization. nih.gov This type of reaction, often catalyzed by strong acids, facilitates the intramolecular electrophilic attack of a side chain onto the aniline (B41778) ring to form the six-membered heterocyclic ring characteristic of the dihydrocarbostyril scaffold. nih.govnih.gov Dehydrative cyclization of diols can also be a method to form heterocyclic rings, though typically for five-membered systems. mdpi.com

The hydroxyl group is a highly reactive functionality that often requires protection during a synthetic sequence to prevent it from interfering with other reactions, such as halogenation. libretexts.orgnih.gov In the synthesis of this compound, the hydroxyl group is introduced as part of the initial precursor and is protected as an ester, specifically an acetyl ester (acetyloxy group). prepchem.comhighfine.com Ester protecting groups are advantageous because they are economical and relatively stable but can be cleaved under specific conditions, typically basic or acidic hydrolysis. highfine.com

The final step in the synthesis is the deprotection of the 5-acetyloxy group to reveal the free hydroxyl group. This is accomplished by acid-catalyzed hydrolysis. The intermediate, 8-bromo-5-acetyloxy-3,4-dihydrocarbostyril, is dispersed in a strong acid, such as 8N hydrochloric acid, and heated under reflux. prepchem.com This process cleaves the ester bond, yielding the final product, this compound, and acetic acid as a byproduct. prepchem.com

Table 2: Deprotection of Acetyl Group

| Starting Material | Reagent | Conditions | Product | Reference |

| 8-bromo-5-acetyloxy-3,4-dihydrocarbostyril | 8N-Hydrochloric Acid | Reflux for 3 hours | This compound | prepchem.com |

The established pathway is a two-step sequence starting from a protected dihydrocarbostyril. prepchem.comprepchem.com

Step 1: Bromination The synthesis commences with the bromination of 5-acetyloxy-3,4-dihydrocarbostyril. 20.5 grams of this starting material are dissolved in 200 ml of acetic acid. To this solution, a mixture of 16 grams of bromine in 60 ml of acetic acid is added dropwise over 30 minutes while cooling with water and stirring. The reaction is continued for an additional 2 hours. The product is precipitated by adding 300 ml of water, and after standing for 3 hours, the crystals are collected by filtration and recrystallized from methanol (B129727). This yields 21 grams of 8-bromo-5-acetyloxy-3,4-dihydrocarbostyril as colorless needle-like crystals with a melting point of 237°-239° C. prepchem.com

Step 2: Hydrolysis (Deprotection) The 21 grams of 8-bromo-5-acetyloxy-3,4-dihydrocarbostyril obtained from the previous step are dispersed in 150 ml of 8N-hydrochloric acid. The mixture is heated under reflux for 3 hours. After cooling the reaction mixture, the insoluble solid product is collected by filtration, washed with water, and dried. Recrystallization from a methanol-water mixture affords 14 grams of the final product, this compound, as colorless needle-like crystals with a melting point of 212°-213° C. prepchem.com

Analogous Synthetic Strategies for Related Dihydrocarbostyril Scaffolds

The synthetic principles applied to create this compound are also relevant to the synthesis of other structurally related compounds. By modifying the starting materials and reagents, different functional groups can be introduced onto the dihydrocarbostyril core.

The synthesis begins with 3-amino-4-fluorophenol. A key feature of this process is a one-pot synthesis of the quinolone core through a chemoselective amidation followed by an acid-induced cyclization, which simplifies product isolation. nih.gov The synthesis of an intermediate, 8-Fluoro-5-hydroxyquinolin-2(1H)-one, involves reacting 3,3-Dimethoxy propionic acid with N,N-diisopropylethylamine and trimethylacetyl chloride in toluene (B28343) to form a mixed anhydride (B1165640). This intermediate is then reacted with the starting aniline derivative to form the dihydrocarbostyril scaffold. nih.gov The final step to yield 8-FDC involves heating its precursor in acetic anhydride, followed by cooling and precipitation in iced water. nih.gov This method highlights how different halogen atoms can be incorporated by selecting appropriately halogenated precursors from the outset.

Preparation of Other Substituted Dihydrocarbostyril Intermediates

The synthesis of the target compound, this compound, often proceeds through a key intermediate, 8-bromo-5-acetyloxy-3,4-dihydrocarbostyril. The preparation of this acetylated intermediate is a critical step that facilitates the introduction of the bromo group at the desired position.

The synthesis begins with 5-acetyloxy-3,4-dihydrocarbostyril, which is dissolved in acetic acid. To this solution, bromine dissolved in acetic acid is added dropwise under cooled conditions. The reaction mixture is stirred for several hours to ensure complete bromination. The addition of water precipitates the crude product, which is then collected by filtration and purified through recrystallization from methanol to yield 8-bromo-5-acetyloxy-3,4-dihydrocarbostyril as colorless, needle-like crystals. prepchem.com

Subsequently, the acetyl group is removed by hydrolysis to yield the final hydroxyl compound. The 8-bromo-5-acetyloxy-3,4-dihydrocarbostyril is dispersed in hydrochloric acid and heated under reflux for several hours. After cooling, the insoluble product is filtered, washed with water, and recrystallized from a methanol-water mixture to afford this compound, also as colorless, needle-like crystals. prepchem.com

| Intermediate | Starting Material | Reagents | Key Transformation | Product |

| 8-bromo-5-acetyloxy-3,4-dihydrocarbostyril | 5-acetyloxy-3,4-dihydrocarbostyril | Bromine, Acetic Acid | Electrophilic Aromatic Bromination | 8-bromo-5-acetyloxy-3,4-dihydrocarbostyril |

| This compound | 8-bromo-5-acetyloxy-3,4-dihydrocarbostyril | Hydrochloric Acid | Acid-catalyzed Hydrolysis | This compound |

Palladium-Catalyzed Cyclization Approaches for Quinolone Synthesis

Palladium-catalyzed reactions are powerful tools for the synthesis of quinolone and dihydrocarbostyril ring systems. These methods often involve intramolecular cyclization, forming the core heterocyclic structure with high efficiency and selectivity. nih.gov

One common strategy is the Heck coupling reaction. For instance, iodo derivatives of pivaloylaminobenzenes can be coupled with methyl acrylate (B77674) using a Pd(OAc)₂ catalyst and Et₃N as a base. The resulting cinnamate (B1238496) intermediate then undergoes acid-catalyzed cyclization to form the quinolin-2(1H)-one core. nih.gov Another approach involves the coupling-cyclization between a 2-iodoaniline (B362364) and an α,β-unsaturated carbonyl compound. This reaction, catalyzed by Pd(OAc)₂ with PPh₃ as a ligand, directly affords 3-substituted quinolin-2(1H)-ones in good yields. nih.gov

Palladium catalysts also facilitate reductive cyclization pathways. For example, β-nitrostyrenes can be converted to indoles, a related heterocyclic system, using a palladium complex with 1,10-phenanthroline (B135089) as a ligand, with phenyl formate (B1220265) acting as a CO surrogate. mdpi.com Similar reductive carbonylation strategies can be envisioned for the synthesis of the carbostyril skeleton from suitably substituted nitro-aromatic precursors. Furthermore, palladium-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides provides an efficient route to 4-arylquinolin-2(1H)-ones. nih.gov These diverse palladium-catalyzed methods highlight the versatility of this transition metal in constructing the fundamental quinolone scaffold. mdpi.com

| Catalytic Approach | Substrates | Palladium Catalyst/Ligand | Key Transformation | Product Type |

| Heck Coupling & Cyclization | Iodo-pivaloylaminobenzenes, Methyl acrylate | Pd(OAc)₂ | C-C bond formation followed by cyclization | Quinolone-2(1H)-ones |

| Coupling-Cyclization | 2-Iodoaniline, α,β-Unsaturated carbonyls | Pd(OAc)₂ / PPh₃ | Tandem C-C and C-N bond formation | 3-Substituted Quinolone-2(1H)-ones |

| Intramolecular Amidation | N-substituted-3,3-diarylacrylamides | PdCl₂, Cu(OAc)₂ | Intramolecular C-N bond formation | 4-Arylquinolin-2(1H)-ones |

| Reductive Cyclization | β-Nitrostyrenes (by analogy) | PdCl₂(CH₃CN)₂ / Phenanthroline | Reductive C-N bond formation | Indoles (related heterocycles) |

Alkylation Strategies for Dihydrocarbostyril Derivatives

Alkylation of the dihydrocarbostyril ring system can occur at several positions, most commonly at the nitrogen atom of the lactam. This modification is crucial for modulating the biological and physical properties of the molecule. Various alkylation methods can be employed, often utilizing a base to deprotonate the N-H bond, followed by reaction with an alkyl halide or another electrophile.

For related heterocyclic systems like quinazolinediones, alkylation using dialkyl carbonates under microwave irradiation has been shown to be a practical and efficient method. nih.gov This approach can be applied to introduce methyl or ethyl groups onto the nitrogen atoms. Similarly, base-mediated C3-alkylation of quinoxalin-2(1H)-one derivatives using unactivated nitroalkanes has been developed, demonstrating that alkylation is not limited to the heteroatom. rsc.org These strategies, while demonstrated on different but related scaffolds, provide a blueprint for the potential alkylation pathways of dihydrocarbostyril derivatives. The choice of base, solvent, and alkylating agent is critical for achieving high regioselectivity and yield.

Derivatization and Functionalization Reactions of this compound

The presence of three distinct functional groups—a bromo moiety, a hydroxyl group, and a lactam within the carbostyril core—makes this compound a versatile scaffold for further chemical modification.

Nucleophilic Substitution Reactions Involving the Bromo Moiety

The bromine atom at the C8 position is susceptible to nucleophilic aromatic substitution, although typically requiring harsh conditions or metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling) due to the electron-rich nature of the benzene (B151609) ring. In analogous systems like 4-bromo-5-nitrophthalodinitrile, the bromine atom can be displaced by nucleophiles. researchgate.net For the dihydrocarbostyril, reactions with various nucleophiles such as amines, alkoxides, or thiolates, often facilitated by a palladium or copper catalyst, could be employed to introduce a wide range of substituents at the C8 position. This allows for the synthesis of diverse libraries of compounds for structure-activity relationship studies.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the C5 position is a prime site for functionalization. It can readily undergo a variety of reactions typical for phenols.

Etherification: Reaction with alkyl halides or tosylates in the presence of a base (e.g., K₂CO₃, NaH) yields the corresponding ethers. This Williamson ether synthesis is a common strategy to introduce alkyl or aryl chains.

Esterification: The hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form esters. mdpi.comresearchgate.net For example, reaction with acetic anhydride can re-form the 5-acetyloxy derivative. researchgate.net This reaction is often used to protect the hydroxyl group or to modify the compound's properties.

Arylation: In the presence of a Lewis or Brønsted acid, the hydroxyl group can facilitate electrophilic aromatic substitution-type reactions, for example, reacting with arenes to form C-C bonds at the adjacent C5 position in related furanone systems. mdpi.com

| Reaction Type | Reagents | Functional Group Transformation |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | -OH → -OR |

| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine) | -OH → -OC(O)R |

Oxidative and Reductive Transformations on the Carbostyril Core

The dihydrocarbostyril core itself can undergo oxidative and reductive transformations. The dihydro- prefix indicates a saturated C3-C4 bond. This part of the molecule can be targeted for specific chemical changes.

Oxidation: Dehydrogenation of the 3,4-dihydrocarbostyril ring can lead to the corresponding fully aromatic carbostyril (quinolin-2-one). This aromatization can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) at high temperatures, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or manganese dioxide (MnO₂).

Reduction: While the benzene ring is generally resistant to reduction, the lactam carbonyl group can be reduced under strong reducing conditions, for instance, using lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), to yield the corresponding cyclic amine (a derivative of tetrahydroquinoline). This transformation fundamentally alters the electronic and structural properties of the core scaffold.

Electrophilic Aromatic Substitution Potentials on the Dihydrocarbostyril Ring System

The dihydrocarbostyril ring system, a core component of this compound, is an aromatic structure akin to a substituted benzene ring. Consequently, it is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of such reactions is dictated by the directing effects of the substituents already present on the aromatic portion of the molecule: the bromine atom at the C-8 position, the hydroxyl group at the C-5 position, and the lactam ring fused to the aromatic system.

The hydroxyl group (-OH) is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.orglibretexts.org Conversely, the bromine atom (-Br) is a deactivating group due to its electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions because of the resonance contribution of its lone pairs. wikipedia.orglibretexts.org The lactam moiety, specifically the amide group within the heterocyclic ring, acts as a deactivating group due to the electron-withdrawing nature of the carbonyl group, which pulls electron density away from the aromatic ring.

In the case of this compound, the interplay of these directing effects governs the positions available for electrophilic attack. The available positions on the aromatic ring are C-6 and C-7.

The powerful activating and ortho, para-directing effect of the hydroxyl group at C-5 strongly favors substitution at the C-6 position (ortho to the hydroxyl group). The bromine at C-8 also directs ortho to itself, which would be the C-7 position. However, the activating influence of the hydroxyl group typically outweighs the directing effect of the deactivating halogen. Therefore, electrophilic substitution is most likely to occur at the C-6 position.

Further substitution at the C-7 position would be sterically hindered by the adjacent bromine atom at C-8 and electronically disfavored compared to the C-6 position, which is activated by the hydroxyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C-6 | Strongly activated by the ortho -OH group. | Major product |

| C-7 | Directed by the ortho -Br group, but less activated. | Minor or no product |

Detailed research findings on specific electrophilic aromatic substitution reactions on this compound are not extensively reported in publicly available literature. However, based on the fundamental principles of electrophilic aromatic substitution, common reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield predominantly the 6-substituted product.

Advanced Spectroscopic and Chromatographic Characterization of 8 Bromo 5 Hydroxy 3,4 Dihydrocarbostyril and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

For 8-Bromo-5-hydroxy-3,4-dihydrocarbostyril, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons in the dihydrocarbostyril core. The protons on the aliphatic portion of the ring at positions 3 and 4 would likely appear as multiplets in the upfield region of the spectrum. The aromatic protons would exhibit characteristic splitting patterns and chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The proton of the hydroxyl group and the amide proton would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon framework. The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons at positions 3 and 4. The chemical shifts of the aromatic carbons would be significantly influenced by the attached substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | 165-175 |

| C3 (-CH₂-) | 2.5-3.0 | 25-35 |

| C4 (-CH₂-) | 2.8-3.3 | 30-40 |

| C4a | - | 115-125 |

| C5 | - | 140-150 |

| C6 | 6.5-7.0 | 110-120 |

| C7 | 7.0-7.5 | 120-130 |

| C8 | - | 100-110 |

| C8a | - | 135-145 |

| N1-H | 8.0-9.0 | - |

| C5-OH | 9.0-10.0 | - |

Note: These are predicted ranges based on general principles and data from similar structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The nominal molecular weight of this compound is approximately 242.0 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₉H₈BrNO₂). The presence of the bromine atom would be readily identifiable from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern would be expected to show the loss of small molecules such as CO and H₂O. Cleavage of the dihydrocarbostyril ring could also occur, providing further structural information. Electrospray ionization (ESI) and other soft ionization techniques would be useful for observing the intact molecular ion.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for identifying and quantifying any process-related impurities. While a specific, validated HPLC method for this compound is not widely published, methods for related compounds, such as 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, offer a starting point for method development.

A typical reversed-phase HPLC method would likely employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (like acetonitrile or methanol). Gradient elution would likely be necessary to achieve good separation of the main peak from any impurities. Detection is typically performed using a UV detector, with the wavelength set to an absorbance maximum of the analyte.

Table 2: Exemplar HPLC Method Parameters for Analysis of Dihydrocarbostyril Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a general method and would require optimization for the specific analysis of this compound.

Impurity profiling by HPLC would involve the identification and quantification of any related substances, such as starting materials, byproducts, or degradation products. This is essential for ensuring the quality and consistency of the compound, particularly in pharmaceutical applications.

Advanced Chromatographic Techniques for Separation and Analysis

Beyond standard HPLC, more advanced chromatographic techniques could be employed for the comprehensive analysis of this compound and its derivatives.

Ultra-High-Performance Liquid Chromatography (UHPLC) , with its use of smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. This would be particularly advantageous for resolving closely eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UHPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the definitive identification of impurities, even at trace levels. By providing both retention time and mass-to-charge ratio data, LC-MS can be used to propose structures for unknown impurities.

Supercritical Fluid Chromatography (SFC) presents an alternative to liquid chromatography, using a supercritical fluid such as carbon dioxide as the mobile phase. SFC can offer different selectivity compared to reversed-phase LC and is often used for the separation of chiral compounds. If derivatives of this compound are chiral, SFC could be a valuable tool for their enantioselective separation.

Theoretical and Computational Investigations of 8 Bromo 5 Hydroxy 3,4 Dihydrocarbostyril

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. These methods can predict a variety of properties, including electron distribution, orbital energies, and reactivity indices, which are fundamental to understanding a molecule's chemical behavior.

The electron density distribution in a molecule is a key determinant of its reactivity. The presence of electron-donating groups (like the hydroxyl group) and electron-withdrawing groups (like the bromine atom and the carbonyl group) on the 8-Bromo-5-hydroxy-3,4-dihydrocarbostyril scaffold creates a polarized electronic landscape.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. In a typical MEP map, regions of negative potential (colored in reds and yellows) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in blues) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show a high electron density around the oxygen atoms of the hydroxyl and carbonyl groups, making them potential sites for interaction with electrophiles. nih.gov The aromatic ring, influenced by the competing effects of the activating hydroxyl group and the deactivating bromo and amide functionalities, will exhibit nuanced reactivity. The areas around the hydrogen atoms, particularly the hydroxyl proton, would show a positive potential. nih.gov

Based on these principles, the preferred sites for electrophilic attack would be the oxygen of the hydroxyl group and potentially the aromatic ring at positions ortho and para to the powerful hydroxyl activating group, though sterically hindered. Nucleophilic attack would most likely be directed at the carbonyl carbon.

Table 1: Predicted Electron Density Characteristics and Reactive Sites of this compound

| Molecular Feature | Predicted Electron Density | Preferred Reaction Type | Probable Site of Attack |

|---|---|---|---|

| Carbonyl Oxygen | High (Electron-Rich) | Electrophilic Attack | Oxygen Atom |

| Hydroxyl Oxygen | High (Electron-Rich) | Electrophilic Attack | Oxygen Atom |

| Carbonyl Carbon | Low (Electron-Poor) | Nucleophilic Attack | Carbon Atom |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ekb.eg

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) moiety, specifically involving the hydroxyl group and the aromatic ring. nih.gov The LUMO, conversely, is likely to be distributed over the electron-deficient carbonyl group and the fused aromatic system. researchgate.net

Substituents play a critical role in modulating the energies of these frontier orbitals. Electron-donating groups, like the hydroxyl group, generally raise the HOMO energy, making the molecule a better electron donor. rsc.org Electron-withdrawing groups, such as the bromine and the carbonyl, tend to lower the LUMO energy, enhancing the molecule's electron-accepting capabilities. taylorandfrancis.com A smaller HOMO-LUMO gap suggests a molecule that is more polarizable and reactive. nih.gov

Fukui functions can be calculated to provide a more quantitative prediction of reactivity at specific atomic sites. These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic centers. nih.gov

Table 2: Predicted Frontier Molecular Orbital Characteristics of Substituted Dihydrocarbostyrils

| Substituent Type on Ring | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Predicted Reactivity |

|---|---|---|---|---|

| Electron-Donating (e.g., -OH) | Increase | Minimal Change | Decrease | Increased nucleophilicity |

The redox properties of this compound are of significant interest, particularly due to the presence of the hydroxyl group on the aromatic ring, which is a common feature in many antioxidant compounds. The oxidation potential of a phenolic compound is a measure of its ability to donate a hydrogen atom or an electron to scavenge free radicals. nih.gov

Computational methods can be used to predict redox potentials. These calculations often involve determining the energies of the neutral molecule, its radical cation, and its deprotonated form. Key parameters that correlate with antioxidant activity and redox potential include Bond Dissociation Enthalpy (BDE) of the O-H bond, Ionization Potential (IP), and Proton Affinity (PA). researchgate.net

Molecular Dynamics and Conformation Analysis

While quantum chemical calculations provide insights into the static electronic properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations can be used to explore the conformational landscape, flexibility, and intermolecular interactions of this compound.

The dihydrocarbostyril core is not planar, and the saturated part of the heterocyclic ring can adopt different conformations. nih.gov Computational conformational analysis can identify the most stable low-energy conformers and the energy barriers between them. nih.gov For the related 1,2,3,4-tetrahydroquinoline, computational studies have identified multiple stable conformations. nih.gov Similarly, for this compound, different puckering of the dihydro-pyridone ring would lead to distinct conformers.

Computational Approaches in Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. rsc.orgbohrium.com For the synthesis of this compound and related compounds, computational studies can help in understanding the reaction steps, identifying key intermediates, and predicting the feasibility of different synthetic routes.

For example, the synthesis of dihydroquinolinones often involves cyclization reactions. mdpi.commdpi.com DFT calculations can be used to model the potential energy surface of such a reaction, locating the transition state structures and calculating the activation energies for each step. rsc.org This information can help in understanding the factors that control the reaction rate and selectivity. For instance, in the synthesis of substituted quinolines, computational studies have been used to rationalize the regioselectivity of electrophilic cyclization reactions. nih.gov

By comparing the energy barriers of competing reaction pathways, chemists can predict the most likely mechanism and the expected product distribution. ufl.edu This predictive power is invaluable for optimizing reaction conditions, such as temperature, catalyst, and solvent, to favor the desired product.

In Silico Optimization Strategies in Related Synthetic Pathways

Computational methods are increasingly being integrated into the process of synthetic route design and optimization. rsc.org For molecules related to this compound, in silico strategies can guide the development of more efficient and selective synthetic methods.

One approach involves the computational screening of potential catalysts or reagents for a particular transformation. By calculating the activation energies for a reaction with a series of different catalysts, for example, it is possible to identify the most promising candidates for experimental investigation. In the synthesis of quinoline (B57606) derivatives, computational studies have helped in understanding the role of the catalyst in C-H activation and annulation reactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can also be developed based on computational descriptors. These models can correlate the structural features of a series of reactants with the observed reaction yields or selectivities. Such models can then be used to predict the outcome of reactions with new substrates, guiding the selection of starting materials to achieve a desired synthetic target. nih.gov

Furthermore, computational studies can aid in the design of multi-step synthetic sequences. By evaluating the thermodynamics and kinetics of each proposed step, it is possible to identify potential bottlenecks or side reactions and to design alternative routes that are more likely to be successful. researchgate.net This in silico vetting of synthetic plans can save significant time and resources in the laboratory.

Structure Activity Relationship Sar Studies of Dihydrocarbostyril Derivatives

Impact of Halogen Substitution (Bromo vs. Fluoro) on Molecular Properties

Halogen substitution is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In quinolone and related scaffolds, the type of halogen and its position can dramatically alter potency and spectrum of activity. The introduction of a fluorine atom at the C6-position of the quinolone ring, for instance, was a pivotal discovery that led to the highly successful class of fluoroquinolone antibiotics, significantly enhancing their antibacterial potency. mdpi.comnih.gov

When comparing bromine and fluorine, several key differences in their properties come into play: atomic size, electronegativity, and lipophilicity. Fluorine is the most electronegative element and is relatively small (van der Waals radius of 1.47 Å), while bromine is larger (1.85 Å) and less electronegative but more lipophilic. These differences can affect how the molecule binds to its biological target, its membrane permeability, and its metabolic stability.

In the context of 8-Bromo-5-hydroxy-3,4-dihydrocarbostyril, the bromine at the C8 position is expected to influence the molecule's steric and electronic profile. Substitution at the C8 position of quinolones with a halogen (like fluorine or chlorine) has been shown to increase activity against Gram-positive and anaerobic bacteria. nih.gov A C8-fluoro substitution, in particular, has been noted to increase cytotoxicity in antitumor quinolones compared to an unsubstituted C8 position. nih.gov

While direct comparative studies on an 8-bromo versus an 8-fluoro dihydrocarbostyril are scarce, research on other quinolone derivatives provides insight. For example, in a series of quinolone-3-carboxamides designed as VEGFR-2 inhibitors, a 6-chloro derivative showed higher inhibitory activity than its 6-fluoro counterpart. This suggests that the larger size and greater lipophilicity of chlorine (and by extension, bromine) can be beneficial for activity in certain contexts.

| Compound Scaffold | R (Halogen at C6) | Activity (IC50 in nM) | Target |

|---|---|---|---|

| Quinolone-3-carboxamide | -Cl | 138 | VEGFR-2 |

| Quinolone-3-carboxamide | -F | 340 | VEGFR-2 |

This interactive table demonstrates the superior VEGFR-2 inhibitory activity of a 6-chloroquinolone derivative compared to its 6-fluoro analog, highlighting how a larger, more lipophilic halogen can enhance biological activity in specific scaffolds.

Role of the Hydroxyl Group in Structure-Activity Profiles

The hydroxyl (-OH) group is a critical functional group in many pharmacologically active molecules due to its ability to act as both a hydrogen bond donor and acceptor. This characteristic enables it to form strong interactions with amino acid residues in the binding sites of target proteins, thereby enhancing affinity and potency.

In the structure of this compound, the hydroxyl group at the C5 position is significant. Studies on the broader quinolone class have shown that the introduction of small substituents like an amino or hydroxyl group at the C5 position can markedly enhance in vitro activity against Gram-positive bacteria. nih.gov The potency improvement at this position has been observed to follow the order of –NH2 > –OH > –CH3. nih.gov The hydroxyl group's contribution to activity is largely attributed to its hydrogen-bonding capacity and its ability to increase the hydrophilicity of the molecule, which can affect solubility and interactions with the biological target.

The importance of the hydroxyl group is further underscored in studies of related heterocyclic systems. For instance, in a series of 8-hydroxynaphthyridine derivatives, removal or methylation of the 8-hydroxyl group resulted in a significant loss of antiparasitic activity, confirming its essential role in the molecule's biological function. Small structural changes, such as altering the position of a hydroxyl group, can significantly impact a molecule's hydrogen-bonding capacity and lipophilicity, which in turn can shift receptor affinity and metabolic processing. nih.gov

| Compound Scaffold | Substituent at C8 | Antileishmanial Activity (pEC50) |

|---|---|---|

| Naphthyridine Derivative | -OH | >5.8 |

| Naphthyridine Derivative | -OCH3 | <5.8 |

| Naphthyridine Derivative | -H (removed) | Inactive |

This table illustrates the critical role of the hydroxyl group in the biological activity of a naphthyridine scaffold, where its removal or methylation leads to a loss of potency.

Positional Isomerism and its Influence on Biological Activity (e.g., 5-hydroxy vs. 7-hydroxy vs. 8-hydroxy)

Positional isomerism, where functional groups are located at different positions on the core scaffold, can lead to vastly different pharmacological profiles. This is because the spatial arrangement of these groups dictates how a molecule interacts with its biological target. For a dihydrocarbostyril or quinolone scaffold, the biological consequences of placing a hydroxyl group at the C5, C7, or C8 position are distinct.

7-Hydroxy Derivatives : The C7 position is one of the most frequently modified positions in the development of quinolone antibiotics. Substituents at this position directly interact with the target enzymes, DNA gyrase or topoisomerase IV. While heterocyclic substituents are most common and influence the antibacterial spectrum and potency, a hydroxyl group at this position would offer a key point for hydrogen bonding within the enzyme's binding pocket.

Investigation of Substituent Effects on Related Quinolone Scaffolds and their Biological Relevance

The dihydrocarbostyril scaffold is a part of the larger family of quinolone-based structures, for which extensive SAR studies have been conducted, primarily in the context of antibacterial agents. These studies have revealed several key structural requirements for potent biological activity.

Key substituent effects on the quinolone scaffold include:

N1-Position : Substitution with a small, lipophilic group like cyclopropyl (B3062369) is often more potent than an ethyl group, enhancing cell penetration and enzyme inhibition. nih.gov

C5-Position : The addition of small groups like amino (-NH2) or hydroxyl (-OH) can increase cytotoxicity and activity against Gram-positive organisms. nih.gov

C6-Position : A fluorine atom at this position is a hallmark of the fluoroquinolones and is critical for broad-spectrum, potent antibacterial activity, as it enhances both cell penetration and DNA gyrase binding. mdpi.com

C7-Position : This position is crucial for determining the spectrum of activity and potency. Large heterocyclic substituents, such as piperazine (B1678402) or pyrrolidine (B122466) rings, are common and directly interact with the target enzyme.

C8-Position : This position can be substituted with halogens or a methoxy (B1213986) group. A C8-fluoro or C8-chloro group can enhance cytotoxicity and anti-anaerobic activity. nih.govnih.gov

| Quinolone Derivative | Key Substituent | Effect on Activity | Example IC50 (Target) |

|---|---|---|---|

| Ciprofloxacin | N1-cyclopropyl | More cytotoxic than N-ethyl analog (Norfloxacin) | - |

| Sparfloxacin | C5-amino | Potent antibacterial activity | MIC90 < 0.06 µg/mL (S. pneumoniae) nih.gov |

| Levofloxacin | C6-fluoro, C8-H | Broad-spectrum antibacterial | - |

| Clinafloxacin | C8-chloro | Enhanced potency | MIC90 < 0.03 µg/mL (S. pneumoniae) nih.gov |

This interactive table summarizes the influence of various substituents on the biological activity of the quinolone scaffold, providing examples of how modifications at different positions tune the pharmacological properties.

Mechanistic Biological Activity Studies in Vitro Investigations

Exploration of Molecular Targets Modulated by Dihydrocarbostyril Structures

The biological effects of dihydrocarbostyril derivatives are often initiated by their direct interaction with specific molecular targets, primarily proteins such as receptors and enzymes. The success of drug discovery often relies on the precise definition of these molecular targets. nih.gov Computational, or in silico, target prediction has become a valuable tool for identifying potential protein targets for natural products and their derivatives, helping to reveal previously unreported interactions. researchgate.net

The affinity with which a compound binds to a receptor is a critical determinant of its pharmacological activity. Studies on various heterocyclic structures related to dihydrocarbostyrils demonstrate that subtle changes in molecular conformation and substituent groups can significantly impact receptor binding. For instance, in a series of tetracyclic conformationally-restricted analogs, the trans configuration was associated with higher dopamine (B1211576) D1 receptor affinity compared to the cis isomer, suggesting that the axial orientation of a phenyl ring might be unfavorable for binding. nih.gov The binding of a ligand to a receptor is governed by its affinity (characterized by the equilibrium dissociation constant, Kd) and its ability to shift the receptor's equilibrium toward an active state (characterized by intrinsic efficacy, ε). nih.gov

Many structurally diverse compounds are known to bind sigma receptors, with some spiro-piperidine derivatives showing high affinity and selectivity for the σ1 subtype. mdpi.com Research on 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, another class of related heterocycles, has also revealed significant affinity for sigma receptors. The affinity for the σ2 receptor was observed to increase with the length of a substituent chain, while substitutions on the N-benzyl residue caused smaller variations in the binding affinity (Ki value). mdpi.com

Table 1: Receptor Binding Affinities of Selected Heterocyclic Compounds

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| SKF 38393 Analog (trans-8b) | Dopamine D1-like | ~1.7-fold lower than SKF 38393 | nih.gov |

| Sulfur Analog (10) | Dopamine D1-like | ~1.6-fold higher than SKF 38393 | nih.gov |

| Benzotriazine Derivative (71) | Sigma σ2 | 1.25 | mdpi.com |

| Benzotriazine Derivative (73) | Sigma σ2 | 4.0 | mdpi.com |

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Carbostyril and dihydrocarbostyril derivatives have been identified as inhibitors of various enzymes. A series of mono-prenyloxycarbostyrils were synthesized and evaluated as potential inhibitors of soybean 15-Lipoxygenase (SLO), an enzyme implicated in inflammation and other chronic syndromes. nih.gov The results indicated that the position and length of the prenyl moiety play a crucial role in the inhibitory activity, with 8-farnesyloxycarbostyril demonstrating the most potent activity. nih.gov

In the field of infectious diseases, a novel 3,4-dihydrocarbostyril derivative, OPC-167832, was identified as a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme for mycobacterial cell wall synthesis. nih.gov This compound exhibited potent antituberculosis activity with very low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. nih.gov Studies on other heterocyclic sulfonamides have also demonstrated effective inhibition of mycobacterial carbonic anhydrases, with many compounds showing low nanomolar inhibition constants. mdpi.com

Table 2: Enzyme Inhibition by Selected Carbostyril Derivatives

| Compound | Enzyme Target | Inhibitory Concentration | Reference |

|---|---|---|---|

| 8-Farnesyloxycarbostyril | 15-Lipoxygenase (SLO) | IC50 = 0.53 µM | nih.gov |

| OPC-167832 | DprE1 (M. bovis BCG) | IC50 = 0.258 µM | nih.gov |

Cell-Based Assays for Biological Response Profiling

Cell-based assays, or cellular assays, are essential tools for quantifying a compound's biological effects in a physiologically relevant context. sigmaaldrich.com These assays can measure a wide range of cellular responses, including cytotoxicity, cell viability, proliferation, and the modulation of specific signaling pathways. sigmaaldrich.compharmaron.com Unlike traditional biochemical assays, cell-based formats allow for the simultaneous assessment of a compound's membrane permeability, potential cytotoxicity, and biological activity. nih.gov

High-content screening (HCS) utilizes automated imaging and analysis to monitor cellular responses, providing detailed data on morphology, protein localization, and phenotypic changes. nih.gov Common methods include immunohistochemistry-based assays to detect protein expression within intact cellular structures and fluorescence reporter gene assays to study dynamic processes in living cells in real time. nih.gov For example, the antitubercular activity of the dihydrocarbostyril derivative OPC-167832 was confirmed in cell-based assays demonstrating its bactericidal activity against M. tuberculosis growing within infected macrophages. nih.gov Similarly, studies on related benzotriazine derivatives evaluated their cytotoxic effects against various human cancer cell lines, such as MT-4 and MCF-7, providing crucial data on their potential as anticancer agents. mdpi.com

Table 3: Cytotoxicity of Benzotriazine Derivatives in Cell-Based Assays

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Benzotriazine Derivative (83) | MT-4 (Human T-cell) | IC50 = 73 µM | mdpi.com |

| Benzotriazine Derivative (85, 6-CF3) | MT-4 (Human T-cell) | IC50 = 33 µM | mdpi.com |

| Benzotriazine Derivative (86, 6-OCH3) | MT-4 (Human T-cell) | IC50 = 15 µM | mdpi.com |

| Benzopyranone Derivative (124) | MCF-7/ADR (Human Breast Cancer) | IC50 = 10 µM | mdpi.com |

Mechanistic Insights from Related Biologically Active Heterocycles

Heterocyclic compounds form the structural core of a vast number of biologically active molecules and pharmaceuticals. ijnrd.orgijsrtjournal.com The inclusion of heteroatoms like nitrogen and oxygen can modify physicochemical properties, enabling interactions such as hydrogen bonding with biological targets. ijnrd.org The 8-hydroxyquinoline (B1678124) moiety, which is structurally related to the core of 8-bromo-5-hydroxy-3,4-dihydrocarbostyril, is found in compounds with a wide array of biological activities, including antimicrobial, anticancer, and antifungal effects. nih.gov

The Pivotal Role of Dihydrocarbostyril Derivatives in Scientific Advancement

The dihydrocarbostyril molecular framework, a cornerstone in synthetic chemistry, has demonstrated significant utility across various scientific domains. This article focuses specifically on the applications and translational research contexts of its derivatives, underscoring their importance as versatile intermediates and functional molecules.

Patent Landscape and Intellectual Property in 8 Bromo 5 Hydroxy 3,4 Dihydrocarbostyril Research

Analysis of Key Patents Pertaining to 8-Bromo-5-hydroxy-3,4-dihydrocarbostyril and its Direct Derivatives

While patents specifically claiming this compound as a final product are not prominent, its significance is underscored by its appearance as a crucial intermediate in patents for more complex molecules. A key example is found in U.S. Patent 4,734,416, which discloses a series of pharmaceutically useful carbostyril derivatives. This patent explicitly describes the use of this compound in the synthesis of 8-Bromo-5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril google.com. The reaction detailed involves the treatment of this compound with epichlorohydrin, showcasing its role as a scaffold for further chemical modification google.com.

The broader patent landscape for carbostyril derivatives is dominated by Otsuka Pharmaceutical Co., Ltd., particularly in relation to the antipsychotic drug Aripiprazole. U.S. Patent 5,006,528, for instance, covers a wide range of carbostyril derivatives with applications in treating schizophrenia google.com. While this patent does not explicitly name this compound, it lays the groundwork for the patenting of novel carbostyril-based compounds, thereby creating a commercial incentive for the development of versatile intermediates like the subject compound.

The following table provides a summary of a key patent that references this compound as an intermediate.

| Patent Number | Assignee | Title | Relevance to this compound |

|---|---|---|---|

| US4734416A | Otsuka Pharmaceutical Co., Ltd. | Pharmaceutically useful carbostyril derivatives | Discloses the use of this compound as a starting material for the synthesis of 8-Bromo-5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril. google.com |

Patenting Strategies for Synthetic Routes and Purification Processes of Dihydrocarbostyril Intermediates

The patenting of synthetic routes and purification processes for dihydrocarbostyril intermediates is a critical strategy for pharmaceutical companies to extend the intellectual property protection of their drugs. This is particularly evident in the case of Aripiprazole, where numerous patents focus on improving the synthesis of its key intermediates, such as 7-hydroxy-3,4-dihydrocarbostyril.

For instance, patent WO/2007/094009 describes a novel process for the preparation of Aripiprazole and its intermediates, highlighting methods to achieve high yield and purity wipo.int. Such process patents are valuable as they can provide a competitive advantage even after the composition of matter patent for the final drug has expired. These strategies often focus on:

Novel reagents and catalysts: Introducing new chemical entities that facilitate a more efficient or cost-effective synthesis.

Improved reaction conditions: Optimizing parameters such as temperature, pressure, and solvents to enhance yield and reduce impurities.

Innovative purification techniques: Developing novel methods for isolating and purifying intermediates to meet the stringent requirements of regulatory bodies.

The patenting of purification processes is also a significant area. For example, WO2008026220A1 specifically addresses a process for the purification of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, another key intermediate for Aripiprazole, demonstrating the level of detail that can be protected google.com. These patents often focus on reducing specific impurities, which can be a significant challenge in large-scale manufacturing.

The table below outlines common patenting strategies for chemical intermediates in the dihydrocarbostyril class.

| Strategy | Description | Example from Patent Literature |

|---|---|---|

| Novel Synthetic Route | Claiming a new and non-obvious method of synthesizing a known or new intermediate. | A process for preparing carbostyril derivatives via a novel quaternary spiro ammonium salt intermediate (CA2428237C). google.com |

| Process Optimization | Patenting improvements to existing synthetic routes that lead to higher yield, purity, or are more environmentally friendly. | A process for preparing 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril with reduced dimer impurity (US 2006/0258869 A1). googleapis.com |

| Purification Method | Protecting a specific method for purifying an intermediate to achieve a desired level of purity. | A process for the purification of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril using specific organic solvents (WO2008026220A1). google.com |

| Polymorphs and Solvates | Patenting specific crystalline forms (polymorphs) or solvates of an intermediate, which can have different physical properties. | While not specific to the subject compound, this is a common strategy for intermediates. |

Intellectual Property Trends in Dihydrocarbostyril-Based Drug Discovery

The intellectual property trends in dihydrocarbostyril-based drug discovery reflect broader movements in the pharmaceutical industry. A key trend is the increasing focus on securing intellectual property for not just the final active pharmaceutical ingredient (API), but also for key intermediates, synthetic processes, and even metabolites. This "lifecycle management" strategy aims to build a robust patent portfolio that can protect a drug's market exclusivity for as long as possible.

The patent landscape for carbostyril derivatives reveals a significant number of patents filed by a few major pharmaceutical companies, indicating a competitive and well-protected market. This is typical for drug classes that have seen significant commercial success.

Another trend is the use of patenting to protect novel derivatives of existing scaffolds. The dihydrocarbostyril core is a versatile scaffold that has been explored for various therapeutic targets beyond schizophrenia. As researchers develop new derivatives with different pharmacological profiles, they file for composition of matter patents on these new chemical entities. This is exemplified by the numerous patents citing carbostyril derivatives for various indications. google.com

Furthermore, there is a growing interest in patenting drug delivery systems and formulations. While not directly related to the synthesis of this compound, this trend is relevant as it represents another layer of intellectual property protection for drugs derived from this intermediate.

The table below summarizes key intellectual property trends in the field of dihydrocarbostyril-based drug discovery.

| Trend | Description | Implication for this compound |

|---|---|---|

| Lifecycle Management | Building a comprehensive patent portfolio covering the API, intermediates, synthesis, and formulations to extend market exclusivity. | Increased patenting activity around the synthesis and purification of this and related intermediates. |

| Scaffold Hopping and Derivative Patenting | Synthesizing and patenting novel derivatives of a known active scaffold to develop new drugs with improved properties. | Potential for new patents on direct derivatives of this compound with novel therapeutic applications. |

| Focus on Process Chemistry | Increasing number of patents on efficient, scalable, and environmentally friendly synthetic processes. | Patents on novel methods to synthesize this compound itself could be valuable. |

| Global Patent Filing | Filing for patent protection in multiple jurisdictions to secure a global market. | Any significant invention related to this compound would likely see broad international patent filings. |

Future Directions and Emerging Research Avenues for 8 Bromo 5 Hydroxy 3,4 Dihydrocarbostyril

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future synthetic research will likely focus on developing more efficient, scalable, and environmentally benign methods for the synthesis of 8-Bromo-5-hydroxy-3,4-dihydrocarbostyril and its analogs. Current efforts in the synthesis of related quinoline (B57606) and quinolinone structures are moving away from traditional multi-step, high-temperature reactions towards greener and more atom-economical alternatives. researchgate.netqeios.com

Sustainable and Green Chemistry Approaches: A significant future direction is the adoption of sustainable synthesis principles. bohrium.com This involves the use of greener solvents like ethanol (B145695) and water, which are less toxic and more environmentally friendly than traditional organic solvents. tandfonline.com Microwave-assisted synthesis is an emerging technique that can dramatically reduce reaction times and energy consumption. qeios.commdpi.com Furthermore, the development and application of heterogeneous and recyclable catalysts could minimize waste and improve the economic viability of the synthesis. numberanalytics.combohrium.com The use of reagents such as hydrogen peroxide in acetic acid for halogenation offers a greener alternative to traditional brominating agents like N-bromosuccinimide. researchgate.net

| Synthetic Approach | Potential Advantages | Key Area of Focus for Application |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. qeios.com | Rapidly synthesizing libraries of derivatives for screening. |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, simplified purification. tandfonline.com | Streamlining the core scaffold synthesis. |

| Green Solvent Systems (e.g., water, ethanol) | Reduced environmental impact, lower toxicity, improved safety. tandfonline.combohrium.com | Developing eco-friendly production processes. |

| Transition-Metal Catalysis | High selectivity, broad functional group tolerance. numberanalytics.com | Creating novel C-C and C-N bonds for derivatization. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. numberanalytics.com | Designing sustainable and cost-effective manufacturing. |

Advanced Spectroscopic Characterization Techniques

A complete and unambiguous structural confirmation of this compound and any newly synthesized derivatives is critical. While standard spectroscopic methods are foundational, future research will leverage more advanced techniques to provide deeper structural and conformational insights.

Detailed one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy will be essential. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can definitively assign the proton (¹H) and carbon (¹³C) signals, which is particularly important for confirming the precise positions of the bromo and hydroxy substituents on the aromatic ring. mdpi.com High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition and molecular formula of the target compounds. nih.gov Furthermore, single-crystal X-ray diffraction would provide the ultimate confirmation of the molecular structure and offer valuable data on bond lengths, angles, and intermolecular interactions in the solid state. nih.govmdpi.com

| Technique | Information Provided | Importance for Future Research |

| 2D NMR (COSY, HSQC, HMBC) | Definitive assignment of proton and carbon signals, through-bond correlations. mdpi.com | Unambiguous confirmation of substituent positions and core structure. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. nih.gov | Confirmation of molecular formula and purity. |

| Single-Crystal X-ray Diffraction | Three-dimensional molecular structure, bond lengths, bond angles, packing. mdpi.com | Absolute structure determination and analysis of intermolecular forces. |

| FT-IR and Raman Spectroscopy | Identification of functional groups and vibrational modes. mdpi.com | Confirming the presence of key groups like C=O, O-H, and N-H. |

High-Throughput Screening and Lead Optimization Strategies

To explore the potential biological applications of this compound, high-throughput screening (HTS) of compound libraries based on this scaffold will be a key future direction. HTS allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. embopress.org Recent advances in mass spectrometry and automation have enabled label-free HTS assays, broadening the range of targets that can be investigated. embopress.org

Once initial hits are identified, lead optimization strategies will be employed to improve their potency, selectivity, and pharmacokinetic properties. nih.gov This process involves the systematic synthesis of analogs and the evaluation of their structure-activity relationships (SAR). researchgate.net In-silico, or computer-aided, drug design will play a pivotal role in this phase, helping to guide the design of more effective derivatives while minimizing the number of compounds that need to be synthesized and tested. researchgate.netresearchgate.net

| Strategy | Objective | Key Methodologies |

| High-Throughput Screening (HTS) | Identify initial "hit" compounds with desired biological activity. embopress.org | Automated biochemical assays, cell-based assays, affinity selection mass spectrometry. |

| Library Synthesis | Create a diverse collection of derivatives for screening. | Parallel synthesis, combinatorial chemistry. |

| Lead Optimization | Improve the potency, selectivity, and ADME properties of hit compounds. nih.gov | Structure-activity relationship (SAR) studies, synthesis of analogs. |

| In-Silico Modeling | Guide the design of new derivatives with improved properties. researchgate.net | Molecular docking, quantitative structure-activity relationship (QSAR). |

Theoretical Prediction of Novel Reactivity and Biological Activity

Computational chemistry and theoretical modeling are powerful tools for predicting the properties of molecules before they are ever synthesized, saving significant time and resources. For this compound, Density Functional Theory (DFT) calculations will be a major avenue of future research. mdpi.comrsc.org

DFT can be used to calculate a variety of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests the molecule is more reactive. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. nih.gov These theoretical reactivity predictions can guide the development of new synthetic transformations. nih.gov Additionally, molecular docking simulations can predict how the compound might bind to the active site of a protein or enzyme, providing insights into its potential biological activity and mechanism of action. researchgate.netnih.gov

| Theoretical Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, HOMO-LUMO gap. rsc.orgnih.gov | Predicting chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites. nih.gov | Guiding the design of functionalization reactions. |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra. rsc.org | Predicting photophysical properties for materials science applications. |

| Molecular Docking | Binding affinity and mode with biological targets. nih.gov | Identifying potential therapeutic targets and predicting biological activity. |

Development of New Analytical Methods for Process Control and Quality Assurance

As research on this compound progresses from laboratory-scale synthesis to potential larger-scale production, the development of robust analytical methods for process control and quality assurance will become paramount. numberanalytics.com

Future work will involve creating and validating specific High-Performance Liquid Chromatography (HPLC) methods to determine the purity of the final compound and quantify any impurities. numberanalytics.com To ensure consistent manufacturing, Process Analytical Technology (PAT) tools could be implemented. nih.gov PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. This could involve using in-line spectroscopic techniques (such as near-infrared or Raman spectroscopy) to monitor the progress of the synthesis in real-time, allowing for better control over the reaction and ensuring a consistent, high-quality product. nih.gov

| Area of Development | Technique/Strategy | Goal |

| Quality Control | Validated HPLC methods, Mass Spectrometry (MS). numberanalytics.com | To accurately determine the purity of the final product and identify impurities. |

| Process Control | Process Analytical Technology (PAT). nih.gov | To monitor and control the manufacturing process in real-time. |

| In-Process Monitoring | In-line spectroscopy (e.g., NIR, Raman). | To track reaction kinetics and ensure batch-to-batch consistency. |

| Final Product Specification | Setting and adhering to strict purity and quality standards. | To ensure the reliability and safety of the compound for any application. |

Q & A

Q. What computational tools predict metabolic pathways or toxicity?

- Tools :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., cytochrome-mediated oxidation) using BioTransformer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.